(S)-3-Methylheptane

Chiral Chromatography Enantioseparation Analytical Chemistry

Sourcing (S)-3-methylheptane for chiral separation, GC×GC analysis, or combustion modeling? This enantiopure C8 alkane (CAS 6131-25-5) is essential for characterizing CSP performance and serves as a Kovats retention index marker (RI 771.7–776). Unlike racemic 3-methylheptane (CAS 589-81-1) or other octane isomers, its specific optical rotation and defined branching ensure reproducibility in ignition delay and NTC behavior studies. Procure only the pure (S)-enantiomer to avoid chiral cross-contamination. Ensure your research integrity with verified stereochemical purity.

Molecular Formula C8H18
Molecular Weight 114.23 g/mol
Cat. No. B8254297
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-3-Methylheptane
Molecular FormulaC8H18
Molecular Weight114.23 g/mol
Structural Identifiers
SMILESCCCCC(C)CC
InChIInChI=1S/C8H18/c1-4-6-7-8(3)5-2/h8H,4-7H2,1-3H3/t8-/m0/s1
InChIKeyLAIUFBWHERIJIH-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes1 ml / 5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Profile: (S)-3-Methylheptane (CAS 6131-25-5) – Chiral C8 Alkane for Stereospecific Research


(S)-3-Methylheptane is the pure dextrorotatory enantiomer of the branched alkane 3-methylheptane (C₈H₁₈) [1]. Distinguished by a chiral center at carbon 3, this compound exists as a colorless, odorless liquid with a molecular weight of 114.23 g/mol [2]. Its stereospecific properties are foundational for chiral separation studies and as a defined reference standard [3].

Why (S)-3-Methylheptane Cannot Be Replaced by Its Racemate or Other Octane Isomers


Substituting (S)-3-Methylheptane with the racemic mixture (CAS 589-81-1) or the (R)-enantiomer (CAS 111002-96-1) fundamentally alters stereochemical outcomes in chiral recognition and separation studies. Unlike the racemate, the pure (S)-enantiomer exhibits a specific optical rotation [1]. Furthermore, the substitution pattern on the octane backbone dictates distinct physicochemical properties—such as octane rating and boiling point—that differ markedly from linear n-octane or other branched isomers like 2-methylheptane, thereby invalidating any assumption of functional equivalence [2].

Quantitative Differentiation of (S)-3-Methylheptane Against Comparators


Chiral Separation: Enantiomeric Resolution vs. Achiral Octane Isomers

Unlike the achiral isomers n-octane or 2-methylheptane, (S)-3-methylheptane possesses a stereocenter at C3, enabling its separation from the (R)-enantiomer. The compound has been successfully enantioseparated via gas chromatography using modified cyclodextrins (e.g., Lipodex G) [1]. The substitution pattern and cavity size of the cyclodextrin selector have a pronounced effect on the degree of enantiorecognition observed, confirming the compound's utility in chiral separation studies [1].

Chiral Chromatography Enantioseparation Analytical Chemistry

Research Octane Number (RON) vs. n-Octane and Isooctane

The branching of 3-methylheptane significantly improves its knock resistance relative to linear alkanes. (S)-3-Methylheptane exhibits a Research Octane Number (RON) of 35, which is substantially higher than n-octane's RON of -19 but lower than the highly branched reference standard 2,2,4-trimethylpentane (RON 100) [1]. This intermediate value positions it as a key model compound for studying structure-reactivity relationships in fuel autoignition.

Fuel Chemistry Combustion Petroleum Refining

Kovats Retention Index on Non-Polar GC Columns

(S)-3-Methylheptane's retention behavior on non-polar stationary phases provides a distinct chromatographic fingerprint. The compound has a Kovats retention index (RI) of 771.7 on a Petrocol DH-100 column and 776 on a DB-1 column under specified temperature programs [1]. This index differentiates it from other C8 isomers, enabling unambiguous identification in complex hydrocarbon mixtures.

Gas Chromatography Analytical Method Development Volatile Organic Compound (VOC) Analysis

Physical Property Differentiation: Boiling Point and Density vs. n-Octane

The introduction of a methyl branch lowers the boiling point and slightly alters the density compared to the linear isomer. (S)-3-Methylheptane boils at 118-120 °C and has a density of 0.705 g/mL at 25 °C [1]. In contrast, n-octane boils at a significantly higher temperature of 125.6 °C and has a density of 0.703 g/mL [2]. This ~7 °C boiling point reduction is a direct consequence of decreased molecular surface area and weaker intermolecular forces in the branched alkane.

Physical Chemistry Solvent Selection Process Engineering

Validated Application Scenarios for (S)-3-Methylheptane Based on Differential Evidence


Chiral Chromatography Method Development and Calibration

As a small, unfunctionalized chiral alkane, (S)-3-Methylheptane serves as a challenging test analyte for evaluating the enantioselectivity of new chiral stationary phases (CSPs) and optimizing separation conditions. Its successful enantioseparation on cyclodextrin-based CSPs validates column performance for difficult separations relying solely on weak Van der Waals forces [1].

Reference Standard for GC-MS Identification in Metabolomics and Environmental Analysis

The well-defined Kovats retention index (RI 771.7–776) on non-polar columns allows (S)-3-Methylheptane to be used as a reliable retention time marker in comprehensive two-dimensional gas chromatography (GC×GC) for the identification of volatile organic compounds (VOCs) in complex biological or atmospheric samples [2].

Model Fuel Component for Combustion Kinetics and Autoignition Studies

With a Research Octane Number (RON) of 35, (S)-3-Methylheptane represents a key intermediate in the spectrum of alkane reactivity between n-octane (RON -19) and isooctane (RON 100). It is employed in experimental and kinetic modeling studies to mechanistically elucidate the influence of branching on ignition delay times and negative temperature coefficient (NTC) behavior in surrogate fuel formulations [3].

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